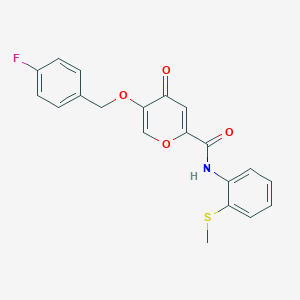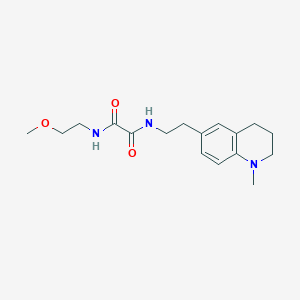
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H25N3O3 and its molecular weight is 319.405. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibiotic Properties
Research on tetrahydroquinoline derivatives, such as those related to N1-(2-methoxyethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, has unveiled potential antibiotic properties. For example, a study on Janibacter limosus revealed the discovery of helquinoline, a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi, suggesting its potential in developing new antibiotic treatments (Asolkar et al., 2004).
Synthetic Applications
The synthetic versatility of tetrahydroquinoline derivatives is highlighted in studies focusing on their synthesis and applications in organic chemistry. For instance, research demonstrates the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group, facilitating the synthesis of complex molecules such as indoloisoquinolinones through Pd(II)-catalyzed intramolecular diamination of alkynes (Ha et al., 2015). This showcases the compound's role in advancing synthetic methodologies.
Neuropharmacological Research
The orexin system, which plays a crucial role in regulating wakefulness and arousal, has been a focal point of neuropharmacological research. Studies involving tetrahydroquinoline derivatives have explored their potential as orexin receptor antagonists. For instance, research on the blockade of orexin receptors indicates the utility of these compounds in modulating sleep-wake cycles, offering insights into the development of sleep aids and treatments for sleep disorders (Dugovic et al., 2009).
Cancer Research
Tetrahydroquinoline derivatives have also been investigated for their potential in cancer therapy. For example, studies on ABCB1 inhibitors, which are essential in overcoming drug resistance in cancer cells, have found that certain tetrahydroquinoline derivatives exhibit potent inhibitory activity, indicating their potential use in enhancing the efficacy of chemotherapy (Colabufo et al., 2008).
Crystallography and Structural Analysis
Research in crystallography has utilized tetrahydroquinoline derivatives to understand molecular structures better and design more effective compounds. Studies on the crystal structure of related compounds have provided valuable insights into their chemical properties and interactions, facilitating the development of new materials and drugs (Baba et al., 2019).
Propiedades
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-10-3-4-14-12-13(5-6-15(14)20)7-8-18-16(21)17(22)19-9-11-23-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYKPSSPVVTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)
![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)
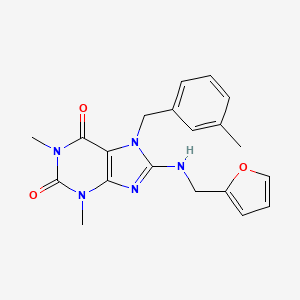
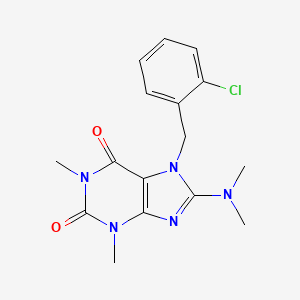
![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
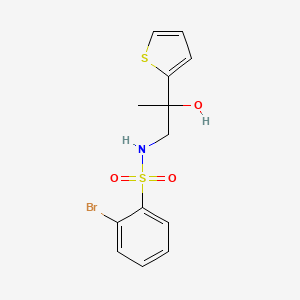
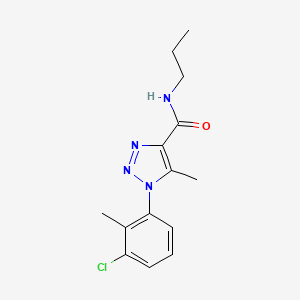
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)


